molecular formula C10H8FN B085796 5-Fluoronaphthalen-2-amine CAS No. 13720-50-8

5-Fluoronaphthalen-2-amine

Cat. No.: B085796
CAS No.: 13720-50-8
M. Wt: 161.18 g/mol
InChI Key: UZWUXDXLLCFQTI-UHFFFAOYSA-N
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Description

5-Fluoronaphthalen-2-amine is a fluorinated aromatic amine with a naphthalene backbone substituted with an amino group (-NH₂) at position 2 and a fluorine atom at position 5. Its molecular formula is C₁₀H₈FN, and its structure combines the planar aromaticity of naphthalene with the electronic effects of fluorine.

Properties

CAS No.

13720-50-8

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

5-fluoronaphthalen-2-amine

InChI

InChI=1S/C10H8FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2

InChI Key

UZWUXDXLLCFQTI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)F

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)F

Synonyms

2-Naphthalenamine,5-fluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Key Compounds:

2-Naphthylamine (CAS 91-59-8) Structure: Naphthalene with -NH₂ at position 2. Properties: Known carcinogen; lacks fluorine, making the amine group more basic compared to fluorinated analogues .

N-Phenyl-2-naphthylamine (CAS 135-88-6)

  • Structure : Naphthalene with -NHPh at position 2.
  • Properties : Bulky phenyl group reduces reactivity at the amine site; used as an antioxidant in rubber industries .

5-Phenylthiophen-2-amine (CAS 14770-85-5)

  • Structure : Thiophene ring with -NH₂ at position 2 and phenyl at position 5.
  • Properties : Thiophene’s sulfur atom introduces lower aromatic resonance energy than naphthalene, altering electronic properties .

(5-Chlorothiophen-2-ylmethyl)-methyl-amine

  • Structure : Thiophene with chlorine at position 5 and methylamine substituent.
  • Properties : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability in biological applications .
Electronic Effects:
  • Fluorine vs. Hydrogen (2-Naphthylamine) : Fluorine’s electron-withdrawing nature in 5-Fluoronaphthalen-2-amine likely reduces the basicity of the -NH₂ group compared to 2-naphthylamine.
  • Fluorine vs. Phenyl (N-Phenyl-2-naphthylamine) : The smaller size of fluorine allows for less steric hindrance, enabling diverse substitution patterns in synthesis.
  • Fluorine vs.

Physicochemical and Toxicological Comparisons

Data Table:
Compound Name CAS Number Molecular Formula Substituents Key Properties/Notes
This compound C₁₀H₈FN -F (5), -NH₂ (2) Hypothesized higher metabolic stability due to fluorine
2-Naphthylamine 91-59-8 C₁₀H₉N -NH₂ (2) Carcinogenic; used in dye synthesis
N-Phenyl-2-naphthylamine 135-88-6 C₁₆H₁₃N -NHPh (2) Antioxidant; requires strict handling precautions
5-Phenylthiophen-2-amine 14770-85-5 C₁₀H₉NS -Ph (5), -NH₂ (2) Thiophene core reduces aromatic stability
Toxicity Insights:
  • 2-Naphthylamine: Classified as a Group 1 carcinogen (IARC), linked to bladder cancer .
  • This compound : Fluorination may reduce toxicity compared to 2-naphthylamine, but empirical data are needed.

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